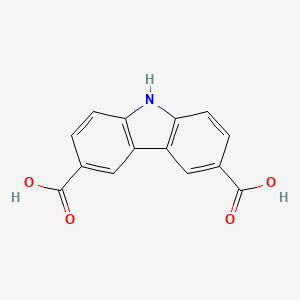

9h-Carbazole-3,6-dicarboxylic acid

Beschreibung

Overview of Carbazole-Based Organic Compounds in Contemporary Chemical Research

Carbazole (B46965), a heterocyclic aromatic compound first isolated from coal tar in 1872, consists of a tricyclic structure with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. nih.govwikipedia.org This unique architecture, featuring a highly conjugated system, renders carbazole and its derivatives a subject of intense research interest. echemcom.comresearchgate.net Carbazole-based compounds are recognized for their distinctive electrical, electrochemical, and photophysical properties, making them valuable in a multitude of scientific fields. magtech.com.cn

In materials science, carbazole derivatives are pivotal. They are typical hole-transporting units due to their electron-donating nature and are readily modified, which is advantageous for creating materials with balanced charge injection and transport. magtech.com.cn This has led to their extensive use in the development of organic light-emitting diodes (OLEDs), particularly for blue light emission, as well as in photovoltaic materials and organic electronics. magtech.com.cnnih.govmdpi.com The special structure of carbazole has spurred the development of derivatives for applications as dyes, luminophores, and photo/electrocatalysts. nih.govmdpi.com

Furthermore, the carbazole nucleus is considered a significant pharmacophore in medicinal chemistry. echemcom.comresearchgate.net Its derivatives have been shown to possess a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-tumor properties. nih.govechemcom.comresearchgate.net The fused-ring system serves as a versatile scaffold for synthesizing biomedically active molecules. echemcom.com The broad applicability of carbazoles extends to their use in supramolecular chemistry, where their structural and electronic properties are exploited in the design of complex receptors and self-assembling systems. nih.govcarloneresearch.eu

Significance of Dicarboxylic Acid Functionalization in Carbazole Systems for Material and Supramolecular Applications

The introduction of dicarboxylic acid functional groups at the 3 and 6 positions of the 9H-carbazole core dramatically enhances its utility as a building block, particularly in the fields of materials and supramolecular chemistry. These acidic groups provide reactive sites for chemical reactions like esterification and amidation and, more importantly, act as powerful and directional hydrogen-bonding linkers. cymitquimica.comresearchgate.net

This bifunctionality is crucial for the construction of highly ordered, extended structures such as metal-organic frameworks (MOFs) and porous coordination cages (PCCs). osti.govthieme-connect.com In these applications, the dicarboxylic acid moieties of 9H-Carbazole-3,6-dicarboxylic acid serve as organic struts that connect metal ions or clusters. thieme-connect.com The geometry of the carbazole unit, which predisposes the carboxylate groups to form a 90° angle, is particularly advantageous for creating specific architectures, such as cuboctahedral metal-organic polyhedra. thieme-connect.com

Historical Context and Research Trajectory of this compound as a Versatile Building Block

The journey of this compound from a laboratory curiosity to a key building block in materials science has been marked by significant advancements in its synthesis. Early synthetic routes were often hampered by harsh reaction conditions, low yields, and scalability issues. osti.gov Traditional methods included Friedel-Crafts type reactions under strongly acidic conditions or lithiation followed by quenching with CO2, which required reagents like dry HCl gas or pyrophoric butyllithium, making large-scale production difficult. osti.gov

A major breakthrough came in 2014 with the development of a catalytic, high-yielding, and scalable procedure. thieme-connect.comkaust.edu.sa This method involves the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole to form 9H-carbazole-3,6-dicarbonitrile. thieme-connect.comresearchgate.net This dinitrile intermediate is then hydrolyzed to this compound in the presence of a copper catalyst. thieme-connect.comresearchgate.net This process avoids the use of harsh reagents and is significantly more efficient and scalable, which has been crucial for its widespread application in MOF chemistry. thieme-connect.com

More recently, research has focused on further refining the synthesis to be even more environmentally benign and versatile. In 2020, a novel preparatory route was reported that avoids pyrophoric reagents and transition metal catalysts altogether. osti.govrsc.org This strategy utilizes a benzyl (B1604629) protecting group on the carbazole nitrogen. The synthesis starts with a high-yield Friedel-Crafts acylation of 9H-carbazole, followed by N-benzylation. osti.gov The acetyl groups are then cleanly oxidized to carboxylic acids via the haloform reaction. Finally, the benzyl group is removed to yield the desired product. osti.gov This protecting group strategy not only provides a cleaner synthesis but also allows for the tuning of properties like solubility and thermal stability in the resulting coordination cages before deprotection. osti.gov These synthetic advancements have cemented the role of this compound as a versatile and indispensable component in the design of advanced functional materials. thieme-connect.comkaust.edu.sa

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3215-41-6 sigmaaldrich.comchemscene.com |

| Molecular Formula | C₁₄H₉NO₄ cymitquimica.comchemscene.com |

| Molar Mass | 255.23 g/mol chemscene.com |

| Appearance | White to off-white solid cymitquimica.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) cymitquimica.com |

| InChI Key | KYVPCCXYGLXHDE-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |

Table 2: Key Research Findings on this compound

| Finding | Significance | Key References |

| Catalytic Synthesis | Development of a scalable, high-yield synthesis from 3,6-dibromo-9H-carbazole via a dinitrile intermediate, making the compound more accessible for research. | thieme-connect.comkaust.edu.saresearchgate.net |

| MOF & PCC Construction | Used as a rigid, angular organic linker to construct porous coordination cages and metal-organic frameworks for gas storage applications. | osti.govthieme-connect.com |

| Transition-Metal-Free Synthesis | A novel synthesis using a benzyl protecting group strategy that avoids pyrophoric reagents and transition-metal catalysts, offering a cleaner production route. | osti.govrsc.org |

| Supramolecular Assembly | The dicarboxylic acid groups enable the formation of predictable, hydrogen-bonded networks, which is fundamental for crystal engineering and designing layered materials. | researchgate.netthieme-connect.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-carbazole-3,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13(17)7-1-3-11-9(5-7)10-6-8(14(18)19)2-4-12(10)15-11/h1-6,15H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVPCCXYGLXHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284788 | |

| Record name | 9h-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-41-6 | |

| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9h-carbazole-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 9h Carbazole 3,6 Dicarboxylic Acid and Its Derivatives

Established Synthetic Routes to 9H-Carbazole-3,6-dicarboxylic Acid

Two principal pathways have been established for the synthesis of this compound: the hydrolysis of a dinitrile precursor and a Friedel-Crafts acylation followed by oxidation.

A robust and efficient method for preparing this compound involves the hydrolysis of 9H-Carbazole-3,6-dicarbonitrile. thieme-connect.comresearchgate.net This approach is favored for its high yields and scalability. The dicarbonitrile precursor is typically synthesized from the more readily available 3,6-dibromo-9H-carbazole. osti.govthieme-connect.com

The hydrolysis of the dinitrile to the corresponding dicarboxylic acid is effectively facilitated by a catalytic amount of a copper species, specifically Copper(I) iodide (CuI). thieme-connect.comresearchgate.net The reaction is typically carried out by heating a suspension of the dinitrile in an aqueous basic solution, such as sodium hydroxide (B78521), in the presence of catalytic CuI. osti.govthieme-connect.com This method avoids the harsh reaction conditions and stoichiometric reagents required by some alternative routes. researchgate.net The copper catalyst is crucial for promoting the conversion of the nitrile groups to carboxylates under relatively mild conditions. thieme-connect.comd-nb.info

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 9H-Carbazole-3,6-dicarbonitrile | thieme-connect.com |

| CatalystCopper(I) iodide is an inorganic compound used in organic synthesis. | CuI (1 mol%) | thieme-connect.com |

| Reagent | Aqueous NaOH | thieme-connect.com |

| Conditions | Reflux, 35 hours | osti.govthieme-connect.com |

| Workup | Acidification with HCl | thieme-connect.com |

The catalytic hydrolysis route has been demonstrated to be both high-yielding and scalable. thieme-connect.comresearchgate.net A procedure developed by Eddaoudi and coworkers is noted as being reasonably scalable with excellent yield. osti.gov This efficiency is a significant advantage for producing the large quantities of the dicarboxylic acid ligand needed for materials science applications, such as MOF synthesis. osti.govthieme-connect.com The procedure does not require strict inert atmospheric conditions, further adding to its practicality for large-scale production. thieme-connect.com

An alternative pathway to this compound begins with a Friedel-Crafts acylation of the parent 9H-carbazole. osti.govresearchgate.net This reaction, typically using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), readily produces 3,6-diacetyl-9H-carbazole in excellent yield. osti.gov The subsequent step involves the oxidation of the acetyl groups to the desired carboxylic acids. osti.gov

| Step | Reaction | Key Features | Source |

|---|---|---|---|

| 1 | Friedel-Crafts AcylationAn electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring. | 9H-carbazole is reacted with acetyl chloride and AlCl₃. Proceeds in excellent yield to give 3,6-diacetyl-9H-carbazole. | osti.gov |

| 2 | Oxidation | Attempted oxidation of the acetyl groups to carboxylic acids. | osti.gov |

| Overall Challenges | The oxidation step suffers from low yields and requires intensive purification, making the overall route less efficient. | osti.govresearchgate.net |

Friedel-Crafts Acylation Followed by Subsequent Oxidation

Protective Group Strategies for Controlled Synthesis

To overcome the challenges associated with the direct oxidation of 3,6-diacetyl-9H-carbazole, protective group strategies have been employed. osti.gov Protecting the nitrogen of the carbazole (B46965) ring can lead to cleaner and more efficient subsequent reactions.

A notable strategy involves the installation of a benzyl (B1604629) protecting group at the N-H position of 3,6-diacetyl-9H-carbazole. osti.gov This reaction is facile and scalable, proceeding through deprotonation with a base like potassium hydroxide (KOH) followed by treatment with benzyl bromide. osti.gov The resulting N-protected intermediate, 3,6-diacetyl-9-benzyl-carbazole, can then undergo a clean and high-yielding haloform reaction to produce 9-benzyl-carbazole-3,6-dicarboxylic acid. osti.gov

Advanced Spectroscopic and Structural Characterization of 9h Carbazole 3,6 Dicarboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 9H-Carbazole-3,6-dicarboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for its covalent framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons reveal their electronic environment and connectivity. For this compound, the proton spectrum displays characteristic signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups. A notable study reported the following ¹H NMR data in DMSO-d₆: a singlet at 12.6 ppm for the two carboxylic acid protons, a singlet at 12.0 ppm for the N-H proton of the carbazole (B46965) ring, a doublet at 8.8 ppm for the two protons at positions 4 and 5, a doublet of doublets at 8.0 ppm for the two protons at positions 2 and 7, and a doublet at 7.6 ppm for the two protons at positions 1 and 8. researchgate.net

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. For this compound in DMSO-d₆, the reported ¹³C NMR signals are observed at 167.9, 143.1, 127.6, 122.8, 122.2, 122.0, and 111.1 ppm. researchgate.net These shifts correspond to the carboxyl, quaternary, and methine carbons of the carbazole framework.

Detailed analysis of related substituted carbazole systems, such as 9-vinyl-9H-carbazole-3,6-dicarbonitrile, further illustrates the power of NMR. In this derivative, the absence of the N-H proton signal and the appearance of signals characteristic of a vinyl group confirm the substitution at the 9-position. mdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 12.6 (s, 2H) | 167.9 |

| NH | 12.0 (s, 1H) | - |

| H-4, H-5 | 8.8 (d, J= 1.1 Hz, 2H) | 122.0 |

| H-2, H-7 | 8.0 (dd, J= 1.6, 8.5 Hz, 2H) | 127.6 |

| H-1, H-8 | 7.6 (d, J= 8.5 Hz, 2H) | 111.1 |

| C-3, C-6 | - | 122.2 |

| C-10, C-11 | - | 122.8 |

| C-12, C-13 | - | 143.1 |

Data sourced from Weseliński et al., 2014. researchgate.net

Conformational Insights from NMR Data

While standard ¹H and ¹³C NMR provide primary structural information, more advanced NMR techniques can offer insights into the molecule's conformation in solution. For carbazole derivatives, the planarity of the ring system is a key feature. In a study of dimethyl 9H-carbazole-2,7-dicarboxylate, the bond distances and angles observed were similar to other carbazole derivatives, indicating a nearly planar carbazole unit. nih.gov Although specific conformational studies on this compound using advanced NMR are not widely reported, the observed planarity in closely related structures suggests a similar conformational preference.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

The FT-IR spectrum of solid this compound exhibits characteristic absorption bands. A broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1673 cm⁻¹. Other notable bands include those for C=C stretching in the aromatic ring (around 1629, 1600, and 1473 cm⁻¹) and C-N stretching. researchgate.net In a related compound, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a strong C≡N vibration is observed at 2224 cm⁻¹. mdpi.com

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2815, 2527 |

| C=O Stretch (Carboxylic Acid) | 1673 |

| Aromatic C=C Stretch | 1629, 1600, 1473 |

| C-O Stretch / O-H Bend | 1411, 1286, 1244 |

| C-N Stretch | 1133 |

| C-H Bend | 901, 821, 769, 725 |

Data sourced from Weseliński et al., 2014. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For carbazole-based compounds, the UV-Vis spectrum is characterized by absorptions arising from π-π* transitions within the aromatic system.

Studies on various carbazole derivatives show that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the carbazole ring. For instance, carbazole-based dyes can exhibit broad absorption bands in the visible region, which are attributed to intramolecular charge transfer (ICT) from the carbazole donor to an acceptor moiety. researchgate.net While specific high-resolution UV-Vis data for this compound is not extensively detailed in the provided context, the general electronic properties of carbazole suggest that it would display strong absorptions in the UV region. The photoluminescence spectrum of a related carbazole-triazine hybrid shows an absorption maximum around 350 nm. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of a compound.

For this compound, HRMS analysis provides strong evidence for its molecular formula, C₁₄H₉NO₄. In one study, the calculated m/z for the protonated molecule [M+H]⁺ was 256.06043, with the found value being 256.05979. The deprotonated molecule [M-H]⁻ had a calculated m/z of 254.04478 and a found value of 254.04465. researchgate.net This excellent agreement between the calculated and experimental values unequivocally confirms the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 256.06043 | 256.05979 |

| [M-H]⁻ | 254.04478 | 254.04465 |

Data sourced from Weseliński et al., 2014. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined, often co-crystallized with a solvent molecule like DMF. researchgate.net The analysis reveals a layered structure stabilized by intermolecular hydrogen bonding. researchgate.net The carbazole ring system itself is nearly planar. nih.gov In a related structure of a carbazole-triazine hybrid, the crystal packing shows a distinct π-stacking pattern. mdpi.com The ability of the carboxylic acid groups to form strong hydrogen bonds is a key factor in the formation of supramolecular architectures in the solid state. This is a common feature in metal-organic frameworks (MOFs) where carbazole dicarboxylates act as linkers.

In a study of a zinc-based MOF incorporating a 9-phenylcarbazole-3,6-dicarboxylic acid ligand, the single-crystal X-ray data revealed a monoclinic crystal system with space group C2/c. rsc.org The precise bond distances and angles within the coordination sphere of the metal ion and the organic linker were determined, highlighting the role of the dicarboxylate in forming the extended network. rsc.org

Analysis of Molecular Conformation and Planarity

The fundamental structure of the carbazole ring system imparts a high degree of planarity to its derivatives. Detailed structural analyses of compounds closely related to this compound confirm this characteristic. For instance, crystallographic studies of dimethyl 9H-carbazole-2,7-dicarboxylate, a structural isomer ester of the target compound, reveal that the carbazole ring system is nearly perfectly flat. nih.govescholarship.org In this analog, the non-hydrogen atoms of the carbazole core show a mean deviation from planarity of just 0.037 Å. nih.govescholarship.org

Investigation of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of this compound molecules in the solid state is governed by a combination of strong directional hydrogen bonds and weaker, but significant, π-π stacking interactions. These non-covalent forces dictate the formation of extended supramolecular architectures.

Hydrogen Bonding: The presence of both hydrogen bond donors (the carboxylic acid -OH and the amine -NH) and acceptors (the carbonyl oxygen) allows for the formation of robust hydrogen-bonded networks. In the analogous dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked by pairs of N—H⋯O hydrogen bonds, creating distinct inversion dimers. nih.govescholarship.org For this compound itself, one can expect not only this N—H⋯O interaction but also the classic, strong O—H⋯O hydrogen bonding between the carboxylic acid groups of adjacent molecules, further stabilizing such dimeric or polymeric structures.

π-π Stacking: The planar, electron-rich carbazole core is ideal for engaging in π-π stacking interactions. These interactions are a defining feature of carbazole-based crystal structures. In the case of dimethyl 9H-carbazole-2,7-dicarboxylate, the hydrogen-bonded dimers are further linked by parallel slipped π-π interactions, which result in the formation of slabs that propagate through the crystal. escholarship.org

Further studies on a functionalized derivative, 9-benzyl-carbazole-3,6-dicarboxylic acid, reveal how modifications to the core structure influence these packing interactions. osti.gov In coordination cages built from this ligand, aryl-aryl interactions between ligand groups on adjacent cages enhance thermal stability. osti.govosti.gov Specific π-π stacking interactions are observed between the benzyl (B1604629) groups of neighboring cages and between a benzyl group of one cage and a carbazole moiety of another. osti.gov

| Interacting Groups | Derivative Studied | Interaction Type | Measured Distance (Å) |

|---|---|---|---|

| Carbazole-Carbazole | dimethyl 9H-carbazole-2,7-dicarboxylate | Slipped π-π Stacking (Inter-centroid) | 3.6042 escholarship.org |

| Carbazole-Carbazole | dimethyl 9H-carbazole-2,7-dicarboxylate | Slipped π-π Stacking (Inter-planar) | 3.3437 escholarship.org |

| Benzyl-Benzyl | 9-benzyl-carbazole-3,6-dicarboxylic acid | π-π Stacking | 3.96 osti.gov |

| Benzyl-Carbazole | 9-benzyl-carbazole-3,6-dicarboxylic acid | π-π Stacking | 3.92 osti.gov |

Advanced Optical Characterization for Optoelectronic Applications

Nonlinear Optical Properties Probed by Z-scan Analysis

The Z-scan technique is a powerful method used to investigate the third-order nonlinear optical (NLO) properties of materials, which are critical for applications in optical switching and light modulation. du.ac.irresearchgate.net Studies on carbazole derivatives closely related to this compound demonstrate their significant NLO response.

Research conducted on 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl-, a derivative with the same 3,6-substitution pattern, provides key insights into the NLO behavior. du.ac.irdu.ac.ir Using a continuous wave (CW) blue diode laser, the Z-scan measurements revealed distinct phenomena related to both nonlinear absorption and nonlinear refraction. du.ac.irdu.ac.ir

Open-Aperture Z-scan: The open-aperture configuration measures changes in nonlinear absorption. For the carbazole derivative, the experiment yielded curves with a peak configuration. This signature is indicative of saturation absorption, an intensity-dependent phenomenon where the material's ability to absorb light decreases at high laser intensities. du.ac.irdu.ac.ir

Closed-Aperture Z-scan: The closed-aperture setup is sensitive to nonlinear refraction, or changes in the refractive index. At incident powers below 100 mW, the measurements produced a characteristic peak-valley curve. du.ac.irdu.ac.ir This profile is a hallmark of a negative nonlinear refractive index (n₂ < 0), which causes a self-defocusing thermal-lensing effect. du.ac.irdu.ac.ir At higher incident powers, the large nonlinear optical phase shift induced in the material led to the observation of distinct diffraction ring patterns. du.ac.irdu.ac.ir

These combined properties—photoluminescence and a strong NLO response—highlight the potential of this class of carbazole compounds as candidates for advanced optoelectronic devices. du.ac.irdu.ac.ir

| Z-scan Measurement | Observation | Interpretation |

|---|---|---|

| Open Aperture | Peak configuration in transmittance curve. | Saturation Absorption (SA). du.ac.irdu.ac.ir |

| Closed Aperture (<100mW) | Peak-valley configuration in transmittance curve. | Negative nonlinear refraction (self-defocusing); Thermal-lensing effect. du.ac.irdu.ac.ir |

| Closed Aperture (>100mW) | Diffraction ring patterns observed. | High nonlinear optical phase change. du.ac.irdu.ac.ir |

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 9h Carbazole 3,6 Dicarboxylic Acid

9H-Carbazole-3,6-dicarboxylic Acid as a Ligand (Linker) in Coordination Polymer Design

This compound serves as a versatile organic linker in the design of coordination polymers. researchgate.netosti.govrsc.orgresearchgate.net Its rigid, planar carbazole (B46965) core, combined with the two carboxylate groups at the 3 and 6 positions, allows for the formation of robust and porous structures. The nitrogen atom of the carbazole moiety can also be functionalized, providing an additional avenue for tuning the properties of the resulting materials. osti.govrsc.org The electron-rich nature of the carbazole unit also imparts interesting photophysical properties to the resulting coordination polymers. mdpi.com

Diverse Coordination Modes of Dicarboxylate Moieties with Metal Centers

The dicarboxylate groups of this compound exhibit a variety of coordination modes with metal centers, which is a key factor in determining the final structure of the coordination polymer. These modes can range from monodentate to bidentate, and can also act as bridging ligands to connect multiple metal centers. This versatility allows for the construction of frameworks with different dimensionalities and topologies. osti.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent system used, and the reaction conditions.

Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs)

The predictable nature of the coordination chemistry of this compound allows for the rational design and synthesis of MOFs and MOPs with desired properties. researchgate.netosti.govrsc.orgresearchgate.net By carefully selecting the metal ions, auxiliary ligands, and reaction conditions, researchers can control the dimensionality, topology, and functionality of the resulting materials. rsc.org Solvothermal synthesis is a commonly employed method for the preparation of these materials, often yielding crystalline products suitable for single-crystal X-ray diffraction analysis. ccspublishing.org.cn

Construction of Homochiral and Chiral Framework Architectures

The incorporation of chiral building blocks is a key strategy for the synthesis of homochiral MOFs. rsc.orgnih.govfrontiersin.orgrsc.org While this compound itself is achiral, chiral functionalities can be introduced at the N-position of the carbazole ring. This approach allows for the construction of chiral frameworks with potential applications in enantioselective separations and catalysis. For instance, a homochiral metal-organic framework with a one-dimensional helical tubular structure has been successfully synthesized. researchgate.net Another strategy involves the spontaneous resolution of achiral components during crystallization to form chiral structures. frontiersin.org

Pore Engineering and Tailoring of Channel Dimensions and Functionalities

A significant advantage of using this compound in MOF synthesis is the ability to engineer the pores and tailor the dimensions and functionalities of the channels. nist.govnortheastern.edunih.gov The size and shape of the pores can be controlled by varying the length and nature of the substituents on the carbazole core or by using co-ligands of different sizes. rsc.orgrsc.org This allows for the creation of materials with selective adsorption properties for specific molecules. For example, the introduction of functional groups into the pores can enhance interactions with guest molecules, leading to improved separation or sensing capabilities.

Research Applications of this compound-Based MOFs

Metal-Organic Frameworks (MOFs) constructed from this compound (H2cdc) and its derivatives have garnered significant attention for their diverse functional applications. The inherent properties of the carbazole unit, such as its rigidity, planarity, and rich optoelectronic characteristics, make it an excellent building block for creating robust and functional porous materials. researchgate.netresearchgate.net These MOFs have demonstrated considerable potential in fields ranging from gas storage and separation to catalysis, chemical sensing, and advanced optical materials. nih.govsryahwapublications.com

Gas Storage and Separation

The well-defined porosity and tunable pore environments of MOFs make them exceptional candidates for gas storage and separation. nih.govsryahwapublications.com MOFs based on carbazole dicarboxylates, in particular, have been investigated for storing important fuel gases like methane (B114726) and for separating industrially relevant gas mixtures.

A notable subset of carbazole-based MOFs, including PCN-81/DUT-48 and DUT-49, which utilize derivatives of this compound, have been rigorously studied for their promising high-pressure methane storage capabilities. osti.gov The advancement of these materials has been somewhat hindered by the complexities of large-scale ligand synthesis, though improved synthetic routes have been developed. osti.govrsc.org Porous organic frameworks (POFs) derived from carbazole also show excellent performance in H₂ and CO₂ uptake, with high selectivity for CO₂ over N₂ and CH₄, indicating their promise for gas storage and separation applications. researchgate.net The modularity of MOFs allows for the systematic tuning of pore sizes and shapes, which is crucial for achieving highly selective gas separation, such as the challenging separation of acetylene (B1199291) (C₂H₂) from ethylene (B1197577) (C₂H₄) through size-exclusion effects. scispace.com

Table 1: Gas Adsorption Properties of Selected Carbazole-Based Porous Materials

| Material Type | Gas | Application | Key Finding |

|---|---|---|---|

| Porous Organic Frameworks (POFs) | H₂, CO₂ | Gas Storage | Exhibit excellent H₂ and CO₂ uptake capacities. researchgate.net |

| Porous Organic Frameworks (POFs) | CO₂/N₂, CO₂/CH₄ | Gas Separation | Display high selectivity for CO₂ over other gases. researchgate.net |

| MOFs (e.g., PCN-81/DUT-48) | Methane (CH₄) | Gas Storage | Show promising capabilities for high-pressure methane storage. osti.gov |

Heterogeneous Catalysis and Photocatalysis

The integration of catalytically active sites, whether the metal nodes or the functional organic linkers, into the stable and porous structure of MOFs enables their use as efficient heterogeneous catalysts. Carbazole-based MOFs are no exception and have shown activity in various organic transformations and photocatalytic processes.

For instance, cadmium(II) coordination polymers synthesized with 9H-carbazole-2,7-dicarboxylic acid, a structural isomer of the 3,6-dicarboxylate, have demonstrated high catalytic activity for the Knoevenagel condensation reaction. researchgate.netrsc.orgnih.gov In one case, a 3D diamond-type framework with accessible voids showed excellent conversion rates for reactions between benzaldehyde (B42025) and various active methylene (B1212753) compounds. researchgate.net Similarly, a terbium-based MOF has been shown to act as an efficient photocatalyst for the degradation of Rhodamine B under visible light, achieving 96.45% degradation in 80 minutes. nih.gov The photocatalytic activity was further enhanced by the presence of H₂O₂, which promotes the formation of hydroxyl radicals. nih.gov Porous organic frameworks incorporating chiral BINOL-derived phosphoric acid units with carbazole moieties have also been developed as highly active and enantioselective heterogeneous catalysts for transfer hydrogenation reactions with good recyclability. researchgate.net

Table 2: Catalytic Applications of Carbazole-Related MOFs

| MOF/Catalyst | Reaction Type | Substrates | Performance Highlight |

|---|---|---|---|

| [Cd₃(2,7-CDC)₄]·Guests | Knoevenagel Condensation | Benzaldehyde and methylene substrates | 100% conversion with malononitrile (B47326) after 2 hours at room temperature. researchgate.net |

| Tb-MOF | Photocatalytic Degradation | Rhodamine B | 96.45% degradation in 80 minutes under visible light. nih.gov |

Chemical Sensing and Detection of Analytes

Luminescent MOFs (LMOFs) are at the forefront of chemical sensor development due to their high sensitivity, selectivity, and the diverse mechanisms through which they can detect analytes. nih.gov The carbazole group, being an excellent fluorophore, is a prime component for constructing LMOFs for sensing applications. acs.org

A yttrium-based MOF constructed with 4,4'-(9H-carbazole-3,6-diyl)dibenzoic acid (H₂CDDBA) exhibits unique fluorescence responses to various acids. acs.org It shows a turn-off response to strong inorganic acids like nitric acid and a turn-on response to others like formic acid and fluorine-substituted benzoic acids. acs.org Another series of robust rare-earth MOFs (RE-MOFs) based on a bulky carbazole ligand demonstrated excellent "turn-on" or color-change sensitivity for recognizing dimethylformamide (DMF) molecules after the removal of coordinated solvent. nih.gov This high sensitivity is attributed to DMF coordination inducing a framework structural change that facilitates ligand-to-metal energy transfer. nih.gov Furthermore, a terbium-based MOF has been employed as a highly sensitive "turn-off" fluorescence sensor for detecting o-nitrobenzoic acid and the vital biomolecule riboflavin (B1680620) in aqueous solutions, with detection limits in the parts-per-million range. nih.gov

Table 3: Sensing Applications of this compound-Based MOFs

| MOF Name/System | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| JLU-MOF111 | Various Acids (e.g., HNO₃, HCOOH, 3,5-DFBA) | Fluorescence Turn-Off/Turn-On | 21.54 µM for 3,5-DFBA |

| NPF-700-RE | Dimethylformamide (DMF), Temperature | Turn-On Luminescence, Ratiometric Response | High sensitivity to DMF vapor. nih.gov |

Luminescent and Photochromic Materials Development

The incorporation of carbazole-based ligands into MOFs provides a powerful platform for creating materials with tailored luminescent and photochromic properties. rsc.orgmdpi.com The rigid framework of MOFs can suppress non-radiative decay pathways of the carbazole fluorophore, enhancing luminescence, while the ordered arrangement of struts allows for unique photophysical phenomena. mdpi.com

Researchers have successfully developed carbazole-based MOFs with tunable emission, including the generation of white light, which is crucial for solid-state lighting applications. nih.gov By rationally tuning the molar ratio of different emissive lanthanide ions (Eu³⁺/Tb³⁺) within a robust carbazole-based MOF platform, white-light emission can be achieved. nih.gov These materials can also serve as ratiometric thermal sensors. nih.gov

Furthermore, coordination polymers based on a derivative, 9-(4-carboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid, assembled with Cd(II) and Zn(II) have been shown to exhibit fascinating afterglow, or long persistent luminescence (LPL). rsc.org This afterglow is responsive to multiple stimuli, including excitation wavelength, temperature, and time, which arises from the presence of multiple excited states that can be modulated externally. rsc.org These materials also display dual-fluorescence with both Kasha and anti-Kasha characteristics, making them suitable for applications in multidimensional dynamic information encryption. rsc.org

Photochromic MOFs, which undergo reversible color changes upon light irradiation, are of great interest for smart materials. A key mechanism enabling this behavior in some systems is strut-to-strut energy transfer, often referred to as the "antenna effect". rsc.orgnorthwestern.edu In this process, one type of organic strut (the antenna) absorbs light and efficiently transfers the excitation energy to another strut (the chromophore), which then undergoes the photochromic transformation.

Two photochromic MOFs, synthesized from a flexible carbazole-based tetra-carboxylate ligand and different bipyridine-based chromophores, demonstrate this principle. rsc.org The carbazole-containing ligand acts as the antenna-type light harvester, while the bipyridine units are the photoactive chromophores. rsc.org Upon UV irradiation, one of these MOFs exhibits a rapid and reversible color change from colorless to purple due to efficient strut-to-strut energy transfer. rsc.org By substituting the chromophore strut, the efficiency of energy transfer and consequently the photochromic behavior (color, sensitivity) can be tuned, highlighting the high degree of control offered by MOF chemistry for designing advanced photoresponsive materials. rsc.org

Applications of 9h Carbazole 3,6 Dicarboxylic Acid in Advanced Functional Materials and Polymer Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The carbazole (B46965) moiety is a well-established component in materials designed for organic light-emitting diodes (OLEDs) due to its favorable electronic properties, high thermal stability, and wide energy bandgap. researchgate.netmdpi.com The introduction of carboxylic acid groups in 9H-carbazole-3,6-dicarboxylic acid provides convenient handles for further chemical modification and incorporation into complex device architectures. smolecule.comcymitquimica.com

Carbazole-based compounds are integral to OLED technology, often serving as the foundation for hole-transporting materials (HTMs). mdpi.comresearchgate.net The electron-rich nature of the carbazole nucleus facilitates the transport of holes, a critical process for achieving efficient charge balance and recombination within the emissive layer of an OLED. researchgate.netmdpi.com While poly(N-vinylcarbazole) (PVK) has been a benchmark carbazole-based HTM, its charge transport relies on a hopping mechanism between discrete carbazole units as it is not a conjugated polymer. mdpi.com

The dicarboxylic acid functionality of this compound allows it to be chemically linked into more complex structures, serving as a fundamental building block for novel HTMs. smolecule.com For instance, carbazole derivatives have been successfully used to create amorphous materials with high glass transition temperatures (Tg), which is crucial for the operational lifetime and thermal stability of OLED devices. mdpi.comresearchgate.net The rigid structure of the carbazole core contributes to these high Tg values. researchgate.net In perovskite solar cells, another important optoelectronic application, carbazole-based self-assembled monolayers, such as derivatives of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, have been used as hole transport layers, demonstrating enhanced efficiency and stability compared to standard materials like PEDOT:PSS. rsc.org

The versatility of the this compound structure allows for the development of a wide range of derivatives with tailored properties. researchgate.net By reacting the carboxylic acid groups or modifying the nitrogen atom, researchers can fine-tune the luminescent and charge transport characteristics of the resulting materials. mdpi.comnih.gov For example, 9-phenyl-9H-carbazole-3,6-dicarboxylic acid can be reacted with other aromatic amines to create complex molecules for OLED applications. nih.gov

The substitution pattern on the carbazole ring significantly influences the material's properties. It has been shown that the way different building blocks are coupled together in a carbazole-based polymer can alter its triplet energy, a key parameter for host materials in phosphorescent OLEDs. acs.org Furthermore, the inclusion of π-conjugated spacers, such as ethynylene groups, between carbazole units has been identified as a strategy to improve electronic delocalization and charge transport. bohrium.com The synthesis of various 3,6-disubstituted carbazole derivatives has been a major focus, leveraging the high reactivity of these positions to create materials with excellent redox activity and nonlinear optical properties suitable for OLEDs. mdpi.com

Table 1: Examples of this compound Derivatives and Their Applications

| Derivative Name | Application Area | Reference |

|---|---|---|

| 9-Phenyl-9H-carbazole-3,6-dicarboxylic acid | OLED material precursor | nih.gov |

| 9-Benzyl-carbazole-3,6-dicarboxylic acid | Porous coordination cages with enhanced thermal stability | osti.gov |

| [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz) | Hole transport layer in perovskite solar cells | rsc.org |

| 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid | Building block for functional materials | bldpharm.com |

| 9-(3,5-Dicarboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid | Building block for functional materials | bldpharm.com |

Polymer Chemistry and Conjugated Polymers

The dicarboxylic acid functionality makes this compound an excellent monomer for polymerization reactions. smolecule.com This allows for the creation of polymers with carbazole units integrated directly into their backbone or as pendant groups, leading to materials with unique optoelectronic and electrochemical properties. researchgate.netmdpi.com

Polymers containing carbazole moieties in either the main chain or as side chains have attracted considerable attention for their use in a variety of optoelectronic applications. researchgate.net this compound can be used in condensation reactions with other monomers, such as aromatic diamines or tetracarboxylic dianhydrides, to synthesize polyamides and polyimides. mdpi.com These polymers often exhibit good electrochemical and electrochromic properties. mdpi.com

For instance, poly(amide-carbazole) and poly(imide-carbazole) have been synthesized from carbazole-containing diamine monomers, which in turn can be derived from carbazole structures. mdpi.com In side-chain polymer systems, carbazole-dibenzothiophene-based pendants have been attached to a polymer backbone via radical polymerization of styrene-based monomers. acs.orgnih.gov These side-chain polymers have shown high thermal stability and good film-forming properties, which are crucial for solution-processed OLEDs. acs.orgnih.gov

The electrochemical oxidation of carbazole and its derivatives is a well-studied method for producing conductive polymer films. researchgate.net These films can be deposited on various electrode surfaces, including platinum, glassy carbon, and indium tin oxide (ITO). researchgate.net Polycarbazole films are known for their unique optoelectronic properties, high thermal stability, and good charge mobility. researchgate.net While specific studies on the direct electrochemical polymerization of this compound are not detailed in the provided context, the general reactivity of the carbazole unit suggests its potential for forming such films. The resulting polycarbazole and its derivatives have been investigated for a wide array of applications, including light-emitting devices, sensors, and supercapacitors. mdpi.com

Carbazole-based polymers are excellent candidates for host materials in optoelectronic devices, particularly in phosphorescent OLEDs (PhOLEDs). researchgate.net The high triplet energy of the carbazole unit allows for efficient energy transfer to phosphorescent guest emitters, which is essential for achieving high device efficiencies. researchgate.netacs.org

Poly(N-vinylcarbazole) (PVK) is a widely used host material, but researchers are continuously developing new carbazole-based polymers to improve performance. researchgate.netmdpi.com For example, carbazole-based copolymers containing electron-transporting units like oxadiazole have been synthesized to improve charge balance within the device. acs.org Side-chain polymers, such as those with carbazole-dibenzothiophene pendants, have also been developed as hosts for thermally activated delayed fluorescence (TADF) OLEDs. acs.orgnih.gov These polymer hosts offer advantages like good film-forming capabilities, which are essential for fabricating devices through solution-processing techniques. acs.orgnih.gov A bluish-green TADF-OLED using such a polymer host achieved a high external quantum efficiency of 17.4%. acs.orgnih.gov

Dye-Sensitized Solar Cells (DSSCs)

The carbazole moiety is a key component in the design of organic materials for solar energy conversion due to its excellent thermal stability, high hole-transport capability, and electron-donating nature. nih.gov Derivatives of this compound are integral to creating both sensitizers (dyes) and hole-transport materials (HTMs) for use in dye-sensitized solar cells (DSSCs). researchgate.netdntb.gov.ua

The this compound framework is a critical structural motif in the development of organic sensitizers and hole-transport materials for DSSCs. nih.govresearchgate.net The carbazole unit typically functions as an electron donor in the common donor-π-acceptor (D-π-A) architecture of organic dyes. nih.govasianpubs.org The dicarboxylic acid groups can be modified or used to link the carbazole donor to other parts of the molecule, such as π-bridges and acceptor/anchoring groups. researchgate.netresearchgate.net This molecular engineering allows for the tuning of the dye's light-harvesting properties and energy levels to optimize photovoltaic performance. rsc.org

In the role of a sensitizer, carbazole-based dyes absorb photons and inject electrons into the semiconductor's conduction band (e.g., TiO2). Two push-pull molecules based on a carbazole donor, CAR-TPA and CAR-THIOHX, have been synthesized and tested in DSSCs, yielding power conversion efficiencies (PCEs) of 2.12% and 1.83%, respectively. researchgate.net The moderate performance was linked to less-than-optimal light absorption in the visible spectrum. researchgate.net In other research, di-chromophoric carbazole-substituted porphyrin dyes have been shown to increase the PCE of DSSCs by as much as 30% compared to single chromophore dyes, achieving efficiencies of over 6%. rsc.org This improvement was attributed to increases in both the open-circuit voltage (Voc), due to a steric blocking effect that increases electron lifetimes, and the short-circuit current (Jsc). rsc.org

As a component of hole-transport materials (HTMs), the carbazole core facilitates the efficient transfer of positive charges (holes) from the oxidized dye to the counter electrode, which is crucial for regenerating the dye and completing the electrical circuit. nih.govresearchgate.net The substitution pattern on the carbazole ring is important; functionalization at the 3 and 6 positions is common, though studies suggest that substitution at the 2,7 positions can lead to more effective electronic conjugation. researchgate.net Researchers have developed novel HTMs based on 3,6-disubstituted carbazole derivatives that show a positive influence on the photovoltaic conversion efficiency. researchgate.net In solid-state DSSCs, carbazole-based HTMs have achieved PCEs of up to 6.0%, which is superior to the 5.5% efficiency obtained with the state-of-the-art HTM Spiro-OMeTAD under similar conditions. researchgate.net

Table 1: Photovoltaic Performance of DSSCs Employing this compound Derivatives

| Role | Derivative System | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Source(s) |

|---|---|---|---|---|---|---|

| Sensitizer | CAR-TPA | 2.12% | 0.65 V | 5.23 mA/cm² | 0.62 | researchgate.net |

| Sensitizer | CAR-THIOHX | 1.83% | 0.61 V | 4.95 mA/cm² | 0.61 | researchgate.net |

| Sensitizer | CZP (Carbazole-Porphyrin) | >6.0% | Increased | Increased | N/A | rsc.org |

| HTM | X51 (Carbazole-based) | 6.0% | N/A | N/A | N/A | researchgate.net |

| HTM | 3,6-disubstituted carbazole | 1.75% | N/A | N/A | N/A | researchgate.net |

Other Emerging Functional Materials

Beyond solar cells, the unique electronic structure of the carbazole core makes it a promising candidate for other advanced applications, including nonlinear optical (NLO) materials. du.ac.irdu.ac.ir These materials interact with intense electromagnetic fields, like those from lasers, to produce a response that is not linearly proportional to the field strength, a property essential for applications in optical switching and light modulation. du.ac.irresearchgate.net

Derivatives built upon the this compound scaffold exhibit significant nonlinear optical properties. du.ac.irdu.ac.ir The extended π-electron conjugation within the carbazole system is a key factor contributing to high NLO responses. du.ac.ir Research using the Z-scan technique on a derivative, 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, revealed notable NLO behavior under a continuous wave blue diode laser. du.ac.irdu.ac.ir

The open-aperture Z-scan measurements for this compound showed a peak configuration, which is indicative of saturation absorption—an intensity-dependent phenomenon where the material's ability to absorb light decreases at high light intensities. du.ac.ir The closed-aperture Z-scan results displayed a peak-valley configuration, which is characteristic of a self-defocusing effect caused by thermal lensing. du.ac.irdu.ac.ir At higher incident laser powers (>100mW), diffraction ring patterns were observed, resulting from a high nonlinear optical phase change. du.ac.irdu.ac.ir The high NLO properties of carbazole derivatives suggest their potential for use in optical devices. du.ac.ir

Further studies on other carbazole derivatives have quantified their third-order NLO properties. For instance, 6-(9H-carbazol-9-yl) hexyl acetate (B1210297) was found to have a third-order NLO susceptibility (χ(3)) of 1.58 × 10⁻⁸ esu. researchgate.net These findings underscore the potential of materials derived from the this compound core for applications in optoelectronics and all-optical switching devices. du.ac.irresearchgate.net

Table 2: Nonlinear Optical Properties of this compound Derivatives

| Derivative | Measurement Technique | Key Finding | Reported Value(s) | Potential Application | Source(s) |

|---|---|---|---|---|---|

| 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde | Z-scan (open aperture) | Saturation Absorption | Peak configuration observed | Optical limiting, Mode-locking devices | du.ac.irdu.ac.ir |

| 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde | Z-scan (close aperture) | Thermal-lensing effect (self-defocusing) | Peak-valley configuration below 100mW | Optical switching | du.ac.irdu.ac.ir |

| 6-(9H-carbazol-9-yl) hexyl acetate | Z-scan | Third-order NLO susceptibility (χ(3)) | 1.58 × 10⁻⁸ esu | All-optical switching | researchgate.net |

Theoretical and Computational Chemistry Studies on 9h Carbazole 3,6 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the properties of carbazole (B46965) derivatives. icm.edu.pl By calculating the electron density of a system, DFT methods can accurately predict a wide range of molecular characteristics, offering insights that complement experimental findings.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, optical properties, and kinetic stability. nih.gov

In carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by substituent groups. nankai.edu.cn For 9H-Carbazole-3,6-dicarboxylic acid, the carboxylic acid groups act as electron-withdrawing moieties, which are expected to lower the LUMO energy level. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and polarizability. nih.gov Theoretical calculations for similar carbazole-based donor-acceptor compounds have shown that the HOMO-LUMO gap can be selectively tuned, which is crucial for designing materials with specific electronic properties. nankai.edu.cn

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Carbazole (Calculated) | -6.646 | -1.816 | 4.83 |

| Carbazole-based Sensitizer 1 (Calculated) | -5.58 | -2.16 | 3.42 |

| Carbazole-based Sensitizer 2 (Calculated) | -5.35 | -2.85 | 2.50 |

| Carbazole-based Sensitizer 3 (Calculated) | -5.47 | -2.68 | 2.79 |

| Carbazole-based Sensitizer 4 (Calculated) | -5.32 | -2.81 | 2.51 |

Note: The data presented is for illustrative purposes based on related carbazole structures. nankai.edu.cnscirp.org The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. researchgate.netresearchgate.net

For nuclear magnetic resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. In a study on 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations, especially when including relativistic effects for heavy atoms like iodine, showed a good correlation with experimental NMR data. researchgate.net For this compound, ¹H NMR signals for the aromatic protons and the carboxylic acid protons are characteristic, with the latter appearing at a significantly downfield shift. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.gov It allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. scirp.org The electronic transitions in carbazole derivatives are typically of a π-π* nature. researchgate.net The inclusion of solvent effects in the computational model can improve the accuracy of the predicted spectra. researchgate.net

Table 2: Experimental Spectroscopic Data for this compound

| Spectroscopy | Observed Peaks |

| ¹H NMR (600.1 MHz, DMSO-d₆) | δ 12.6 (s, 2H), 12.0 (s, 1H), 8.8 (d, J=1.1 Hz, 2H), 8.0 (dd, J=1.6, 8.5 Hz, 2H), 7.6 (d, J=8.5 Hz, 2H) |

| ¹³C NMR (150.9 MHz, DMSO-d₆) | δ 167.9, 143.1, 127.6, 122.8, 122.2, 122.0, 111.1 |

| FT-IR (neat solid, cm⁻¹) | 2815, 2527, 1673, 1629, 1600, 1473, 1411, 1286, 1244, 1133, 1022, 901, 821, 769, 725 |

Source: researchgate.net

Investigation of Molecular Geometry, Conformation, and Aromaticity

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. icm.edu.pl For carbazole derivatives, the tricyclic system is largely planar. nih.gov In the case of 3,6-diiodo-9H-carbazole, the carbazole ring system was found to be essentially planar, with only slight out-of-plane deviations of the iodine atoms. nih.gov The planarity of the carbazole core is a key factor in its electronic properties and ability to engage in π-π stacking. mdpi.com

Aromaticity, a fundamental concept in organic chemistry, can also be quantified using computational methods. The Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion for aromaticity, where negative values inside a ring indicate aromatic character. researchgate.net Such calculations can reveal how substituents on the carbazole core influence the aromaticity of the individual rings.

Computational Studies on Intermolecular Interactions

The self-assembly of molecules into larger, functional architectures is governed by non-covalent interactions. Computational studies provide invaluable insights into the nature and strength of these interactions, which are often difficult to probe experimentally in isolation.

Theoretical Insight into Hydrogen Bonding and π-π Stacking Phenomena

Hydrogen bonding and π-π stacking are the dominant intermolecular forces in the self-assembly of many organic molecules, including carbazole derivatives. nih.govrsc.org this compound possesses both hydrogen bond donors (the N-H and carboxylic acid O-H groups) and acceptors (the carboxylic acid carbonyl oxygens), as well as an extended π-system conducive to stacking interactions.

Theoretical studies have shown that hydrogen bonding can influence the strength of π-π stacking interactions. rsc.org In some systems, the formation of hydrogen bonds can lead to a depletion of π-electron density, which in turn strengthens the π-π stacking. rsc.org Computational models can quantify the interaction energies of different dimer configurations, helping to understand the preferential packing arrangements in the solid state. researchgate.net For example, in the crystal structure of a zinc-based coordination compound, self-assembled dimers were found to be stabilized by a combination of hydrogen bonds and π-π stacking interactions, with calculated dimerization energies being significantly large. nih.gov

Simulation of Photophysical Phenomena

The photophysical properties of carbazole derivatives are of significant interest for their application in organic electronics, including organic light-emitting diodes (OLEDs) and photosensitizers. Computational chemistry provides a powerful tool to understand and predict the electronic transitions, energy transfer mechanisms, and luminescence characteristics of these molecules at a fundamental level. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in modeling the excited-state behavior of these complex organic structures. researchgate.net

While specific theoretical studies modeling the energy transfer and luminescence mechanisms of this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational and experimental studies on closely related 3,6-disubstituted carbazole derivatives. These studies form a foundational basis for understanding the potential photophysical behavior of the dicarboxylic acid variant.

Computational models, particularly those employing TD-DFT, can predict the energies of these excited states and the transition probabilities between them. For instance, in carbazole-fluorene based dyes with carboxylic acid anchor groups, TD-DFT has been used to calculate vertical excitation energies and absorption wavelengths, providing insights into intramolecular charge transfer (ICT) phenomena that are critical for luminescence and energy transfer. nih.gov

In systems where carbazole acts as an energy donor, such as in carbazole-BODIPY dyads, Förster resonance energy transfer (FRET) is a key mechanism. researchgate.netrsc.org The efficiency of this energy transfer can be theoretically estimated and has been shown to be in close agreement with experimental findings. researchgate.netrsc.org The rate of energy transfer is dependent on the distance and orientation between the donor and acceptor moieties, as well as the spectral overlap between the donor's emission and the acceptor's absorption. rsc.org For this compound, the presence of two carboxylic acid groups could facilitate its use as a linker in more complex systems where it can participate in energy transfer processes, either as a donor or as part of a conjugated bridge.

The influence of substituents at the 3 and 6 positions of the carbazole core is known to significantly affect the photophysical properties. Studies on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives with electron-withdrawing groups have shown that these substituents can cause a red-shift in the absorption and emission maxima. researchgate.net Quantum mechanical calculations have been successfully employed to explain these observed features. researchgate.net The carboxylic acid groups in this compound are also electron-withdrawing and are expected to similarly influence its photophysical characteristics.

Detailed studies on the excited-state dynamics of 3,6-di-tert-butylcarbazole (B1356187) reveal that the initially populated Sₓ state decays to the S₁ state on a sub-picosecond timescale. mdpi.com The subsequent decay of the S₁ state occurs over nanoseconds and is accompanied by intersystem crossing to the T₁ state with a significant quantum yield. mdpi.com These findings are summarized in the table below.

| Compound | Solvent | S₁ Lifetime (ns) | ISC Quantum Yield (%) | T₁ Lifetime (µs) |

|---|---|---|---|---|

| Carbazole | n-heptane | 15.0 | 56 | - |

| Carbazole | THF | 13.4 | 51 | - |

| Carbazole | acetonitrile | 13.0 | 54 | - |

| 3,6-di-tert-butylcarbazole | n-heptane | 14.8 | - | - |

| 3,6-di-tert-butylcarbazole | THF | 14.0 | - | - |

| 3,6-di-tert-butylcarbazole | acetonitrile | 13.6 | - | - |

Data sourced from experimental studies on carbazole and its 3,6-disubstituted derivative, which provide a basis for understanding the potential behavior of this compound. mdpi.com

These data suggest that the core carbazole structure dictates the fundamental photophysical pathways, with substituents primarily modulating the energies of the electronic states and potentially the rates of competing decay processes. For this compound, it is reasonable to infer that similar ultrafast internal conversion and subsequent fluorescence and intersystem crossing processes will occur. The carboxylic acid groups are likely to influence the energy levels, leading to shifts in the absorption and emission spectra, and may also affect the solubility and aggregation behavior, which in turn can impact the luminescence properties in the solid state.

Exploration of Bioactive Potential As a Molecular Scaffold

Interaction with Biological Targets and Molecules

The interaction of carbazole (B46965) derivatives with biological targets is diverse and significant, highlighting the scaffold's potential. The planar, electron-rich carbazole ring system allows for intercalation with DNA, a mechanism exploited by anticancer agents like ellipticine (B1684216). mdpi.com Modifications at the N-9, C-3, and C-6 positions of the carbazole core are crucial for tuning the binding affinity and selectivity towards specific biological molecules.

Derivatives of the carbazole scaffold have been designed to target specific enzymes and cellular components. For instance, novel carbazole derivatives have been synthesized and evaluated as potent inhibitors of DNA methyltransferase 1 (DNMT1), an important target in cancer therapy. echemcom.com Other derivatives have been shown to interfere with the activity of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells. mdpi.com Furthermore, some N-substituted carbazoles have been found to inhibit acetylcholinesterase (AChE), suggesting potential applications in the treatment of Alzheimer's disease. The ability to introduce various functional groups onto the 9H-Carbazole-3,6-dicarboxylic acid backbone allows for the creation of libraries of compounds that can be screened against a multitude of biological targets.

Investigation of Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant compounds valuable therapeutic leads. The carbazole scaffold is a known contributor to antioxidant activity, and its derivatives have been a subject of investigation for these properties. echemcom.com The nitrogen atom in the carbazole ring can act as a hydrogen donor, a key feature for radical scavenging.

Studies on various carbazole derivatives have demonstrated their ability to scavenge free radicals. For example, a study evaluated the antioxidant capacity of new 6-chloro-9H-carbazol derivatives using DPPH (2,2'-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. farmaciajournal.com The results indicated that the scavenger capacity was generally higher in the ABTS assay compared to the DPPH assay, and the activity was concentration-dependent. farmaciajournal.com Although all tested compounds in one study showed weak antioxidant activity, it confirms the potential of the scaffold which can be enhanced by appropriate functionalization. lmaleidykla.lt

| Compound Class | Assay | Findings | Reference |

| 6-chloro-9H-carbazol derivatives | DPPH Radical Scavenging | Inhibition varied from 9.95% to 17.71% depending on the derivative and concentration (25 µM to 1000 µM). | farmaciajournal.com |

| 6-chloro-9H-carbazol derivatives | ABTS Radical Scavenging | Showed generally higher scavenger capacity compared to the DPPH assay. | farmaciajournal.com |

| Various substituted carbazoles | DPPH & FRAP | All tested compounds showed weak antioxidative activity. | lmaleidykla.lt |

Studies on Anti-inflammatory Potential

The carbazole structure is the foundation for certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Carprofen, chemically (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, is an NSAID used in veterinary medicine that inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key mediators of inflammation. nih.gov This demonstrates that the carbazole scaffold can be effectively utilized to design potent anti-inflammatory agents. The development of Carprofen underscores the potential of the carbazole nucleus, and by extension the this compound scaffold, for creating new molecules with anti-inflammatory properties. nih.gov The general biological significance of carbazole derivatives in this area is well-recognized. echemcom.comnih.gov

Exploration of Antitumor Activity in Cellular Contexts (e.g., cancer cell lines)

The carbazole scaffold is a cornerstone in the development of antitumor agents, with naturally occurring alkaloids like ellipticine and staurosporine (B1682477) serving as early examples. mdpi.comnih.gov The rigid, planar structure of the carbazole ring is suitable for DNA intercalation, leading to cell cycle arrest and apoptosis. Modern research focuses on synthesizing novel carbazole derivatives with improved efficacy and selectivity against various cancer cell lines.

Numerous studies have demonstrated the potent cytotoxic effects of carbazole derivatives.

A novel synthetic derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), was shown to induce apoptosis in human breast cancer MCF-7 cells. It also exhibited anti-angiogenic activity by inhibiting proliferation, migration, and tube formation in human umbilical vascular endothelial cells (HUVECs). nih.gov

Another study on 5,8-dimethyl-9H-carbazole derivatives identified compounds with significant activity against triple-negative breast cancer cells (MDA-MB-231), with the most active compound showing an IC₅₀ value of 0.73 µM. mdpi.com

N-substituted carbazoles have also been found to be effective against human breast cancer cell lines (MCF-7), with LC₅₀ values in the micromolar range. nih.gov

These findings highlight the versatility of the carbazole scaffold in designing multi-functional anticancer agents that can target both tumor cells and their supportive vasculature.

| Compound/Derivative | Cell Line | Activity | IC₅₀ / LC₅₀ | Reference |

| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) | MCF-7 (Human Breast Cancer) | Increased apoptosis, cell cycle arrest | Not specified | nih.gov |

| 5,8-dimethyl-9H-carbazole derivative (compound 4) | MDA-MB-231 (Triple-Negative Breast Cancer) | Antiproliferative | 0.73 ± 0.74 µM | mdpi.com |

| 5,8-dimethyl-9H-carbazole derivative (compound 3) | MDA-MB-231 (Triple-Negative Breast Cancer) | Antiproliferative | 1.44 ± 0.97 µM | mdpi.com |

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine (compound 45) | MCF-7 (Human Breast Cancer) | Cytotoxic | 35.6 µg/mL | nih.gov |

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine (compound 43) | MCF-7 (Human Breast Cancer) | Cytotoxic | 53.6 µg/mL | nih.gov |

Consideration as a Precursor for Drug Design Scaffolds

This compound is a highly valuable precursor for creating more complex molecules in drug design. researchgate.net Its structure offers several points for chemical modification: the nitrogen at position 9 and the two carboxylic acid groups at positions 3 and 6. These functional groups allow for a wide range of chemical reactions, including amidation, esterification, and N-alkylation. osti.gov This synthetic accessibility makes it an ideal starting material for building combinatorial libraries of novel compounds to be screened for various biological activities.

The dicarboxylic acid functionality is particularly useful for creating ligands for metal-organic frameworks (MOFs) or for linking to other pharmacophores to create hybrid molecules with dual activities. researchgate.netosti.gov The rigid 90° angle between the carboxylate groups is a desirable feature for constructing specific supramolecular structures. researchgate.net The documented synthesis of various derivatives and their subsequent biological evaluation confirms the role of this compound as a foundational scaffold in medicinal chemistry programs aimed at discovering new therapeutic agents. echemcom.comnih.gov

Future Research Directions and Concluding Perspectives for 9h Carbazole 3,6 Dicarboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing 9H-Carbazole-3,6-dicarboxylic acid exist, future research will prioritize the development of more sustainable and efficient synthetic pathways. Current methods can involve harsh conditions or the use of expensive and hazardous reagents. osti.govresearchgate.net A notable advancement is a catalytic, high-yield, and scalable procedure for producing 9H-carbazole-3,6-dicarbonitrile, which can then be hydrolyzed to the desired dicarboxylic acid using a copper catalyst. researchgate.netresearchgate.netkaust.edu.sa This process avoids the use of pyrophoric reagents and transition metal catalysts in the final step. rsc.orgnih.gov

Another innovative approach involves a protecting group strategy. osti.gov By first protecting the nitrogen of the carbazole (B46965) ring, subsequent reactions can be performed with greater control and higher yields. osti.gov For instance, the use of a benzyl (B1604629) protecting group facilitates a clean and high-yielding synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid, which can then be deprotected. osti.gov Research is ongoing to refine these methods, focusing on minimizing waste, reducing energy consumption, and utilizing greener solvents.

Advanced Functionalization Strategies for Tailored Properties

The ability to functionalize the this compound scaffold at various positions (the 2, 7, 3, 6, and 9 positions) is crucial for tailoring its properties for specific applications. nih.gov The electron-rich nature of the carbazole core makes it an excellent candidate for modification. nih.gov

Future work will focus on introducing a wider range of functional groups to modulate the electronic, optical, and physical properties of the molecule. For example, introducing alkyl chains can enhance the electron-donating ability of the carbazole, which is beneficial for applications in organic electronics. nih.gov The synthesis of derivatives with different substituents on the nitrogen atom is another promising avenue for tuning the compound's characteristics. osti.govcd-bioparticles.net

These tailored molecules can then be used as building blocks for more complex structures with precisely controlled properties. This will enable the development of materials with enhanced performance in areas such as sensing, catalysis, and energy storage.

Exploration of Next-Generation MOF and Coordination Polymer Applications in Emerging Technologies

This compound and its derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov These materials have a crystalline structure with a high surface area and tunable porosity, making them suitable for a variety of applications. nih.gov

Future research will explore the use of these carbazole-based MOFs and coordination polymers in emerging technologies. One area of focus is gas storage and separation, where the tunable pore size and chemical environment of the MOFs can be exploited to selectively adsorb specific gases. osti.govresearchgate.net Another promising application is in chemical sensing, where the luminescence of the frameworks can be modulated by the presence of certain analytes. nih.gov